

The "X" Spacer in Texas Red-X Succinimidyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Texas red-X 4-succinimidyl ester*

Cat. No.: *B12370066*

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For researchers, scientists, and professionals in drug development, the precise selection of fluorescent labeling reagents is paramount to experimental success. Texas Red-X succinimidyl ester stands out as a robust choice for labeling biomolecules, largely due to a critical component: the "X" spacer. This guide provides an in-depth examination of this spacer, its functional advantages, and practical application in labeling protocols.

The "X" Spacer: Structure and Function

The "X" in Texas Red-X succinimidyl ester refers to a seven-atom aminohexanoyl spacer that separates the Texas Red fluorophore from the amine-reactive succinimidyl ester group.^{[1][2][3][4][5][6][7]} This spacer is derived from 6-aminohexanoic acid and provides a flexible linker of approximately 9 Å between the dye and the target biomolecule.^[8]

The primary function of this spacer is to minimize the interaction between the fluorophore and the biomolecule to which it is conjugated.^{[1][2][4][6][7][9]} This separation is crucial for several reasons:

- **Reduced Steric Hindrance:** The spacer arm physically distances the bulky fluorophore from the biomolecule's active or binding sites, reducing the potential for functional impairment.^[8]
- **Minimized Quenching:** Close proximity between a fluorophore and certain amino acid residues on a protein can lead to fluorescence quenching. The spacer helps to prevent this, often resulting in a higher fluorescence yield of the conjugate.^{[1][10]}

- Improved Solubility and Stability: The inclusion of the spacer facilitates the conjugation process and can decrease the precipitation of proteins during both the labeling reaction and subsequent storage.^[10] Compared to its predecessor, Texas Red sulfonyl chloride, the succinimidyl ester derivative with the "X" spacer is more stable against hydrolysis, allowing for more controlled and efficient conjugation reactions at near-neutral pH.^[10]

Quantitative Data and Specifications

The key properties of Texas Red-X succinimidyl ester are summarized in the table below, providing a clear reference for experimental planning.

Property	Value	Citations
Spacer Identity	Aminohexanoyl	^{[2][3][5]}
Spacer Length	7 atoms	^{[1][2][3][5]}
Molecular Weight	~817 g/mol	^{[2][6][11][12]}
Excitation Maximum (Abs)	~586-595 nm	^{[1][2][6]}
Emission Maximum (Em)	~601-615 nm	^{[1][2][6]}
Extinction Coefficient	~98,000 cm ⁻¹ M ⁻¹	^[12]
Fluorescence Quantum Yield	~0.79	^[12]

Experimental Protocol: Protein Labeling

This section outlines a general methodology for labeling proteins with Texas Red-X succinimidyl ester.

Materials

- Purified protein (free of primary amine-containing buffers like Tris or glycine)
- Texas Red-X, succinimidyl ester
- Anhydrous Dimethylsulfoxide (DMSO)

- Reaction Buffer (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.5-8.5)
- Purification column (e.g., size-exclusion chromatography resin)
- Elution Buffer

Protein Preparation

For optimal labeling, the protein must be in a buffer free of extraneous primary amines and ammonium ions.^[1] If the protein is in an unsuitable buffer, it should be exchanged into a suitable reaction buffer via dialysis or buffer exchange column.^[1]

Labeling Reaction

- Prepare Dye Stock Solution: Immediately before use, dissolve the Texas Red-X, succinimidyl ester in anhydrous DMSO to a concentration of ~10 mg/mL.^[1]
- Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer. A typical concentration is 1-10 mg/mL.
- Initiate Reaction: While stirring, slowly add a calculated molar excess of the reactive dye stock solution to the protein solution. The addition of DMSO helps to dissolve the hydrophobic dye in the aqueous protein solution, increasing reaction efficiency.^[1]
- Incubate: Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.^[1]

It is important to avoid over-labeling, which can cause protein aggregation, loss of biological activity, and fluorescence quenching.^[1] The molar ratio of dye to protein may need to be optimized for each specific protein.

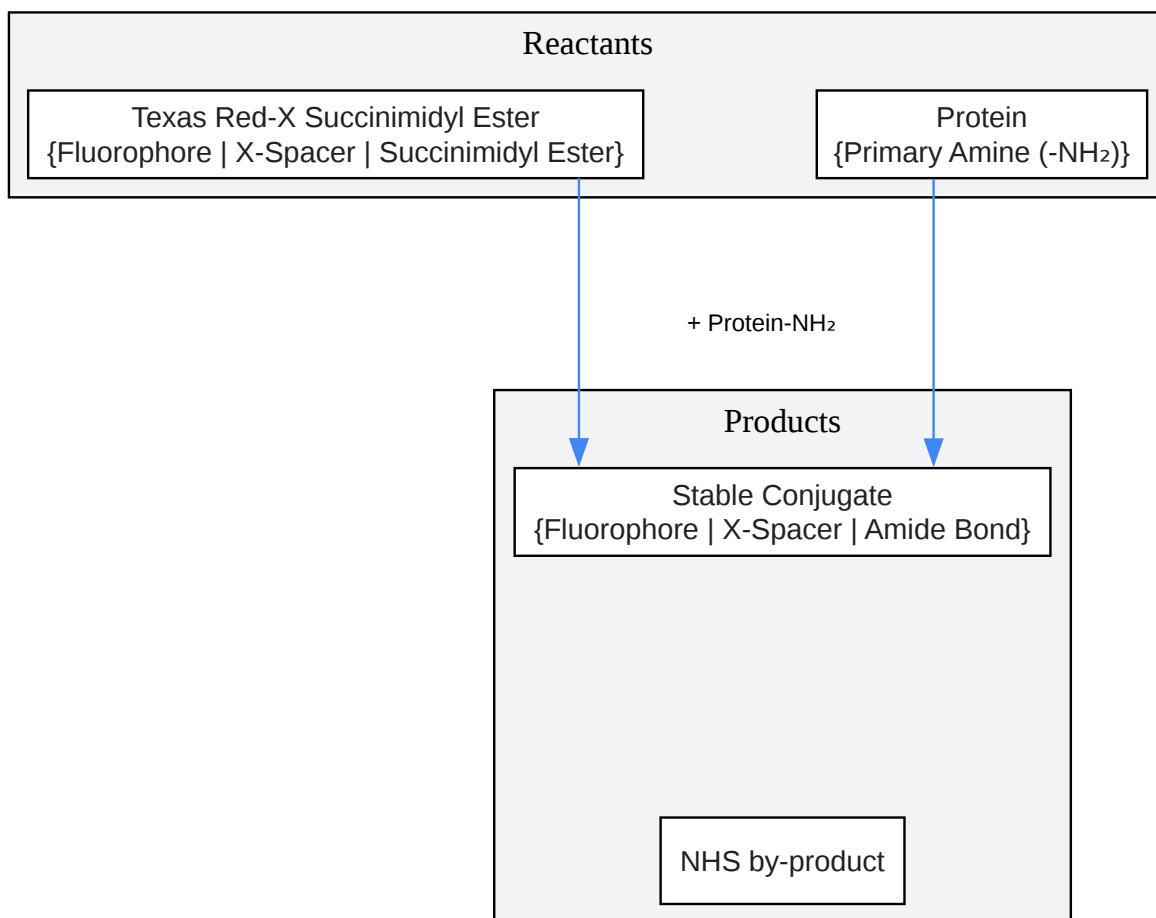
Purification of the Labeled Conjugate

- Prepare Purification Column: Equilibrate the size-exclusion chromatography resin with the elution buffer. The resin should be suitable for separating free dye from proteins with a molecular weight greater than 15,000 Da.^[1]

- **Separate Conjugate:** Apply the reaction mixture directly to the top of the prepared column.
- **Elute:** The first colored band to elute is the dye-labeled protein conjugate. The smaller, unreacted dye molecules will elute later.
- **Collect:** Collect the fractions containing the purified protein-dye conjugate.

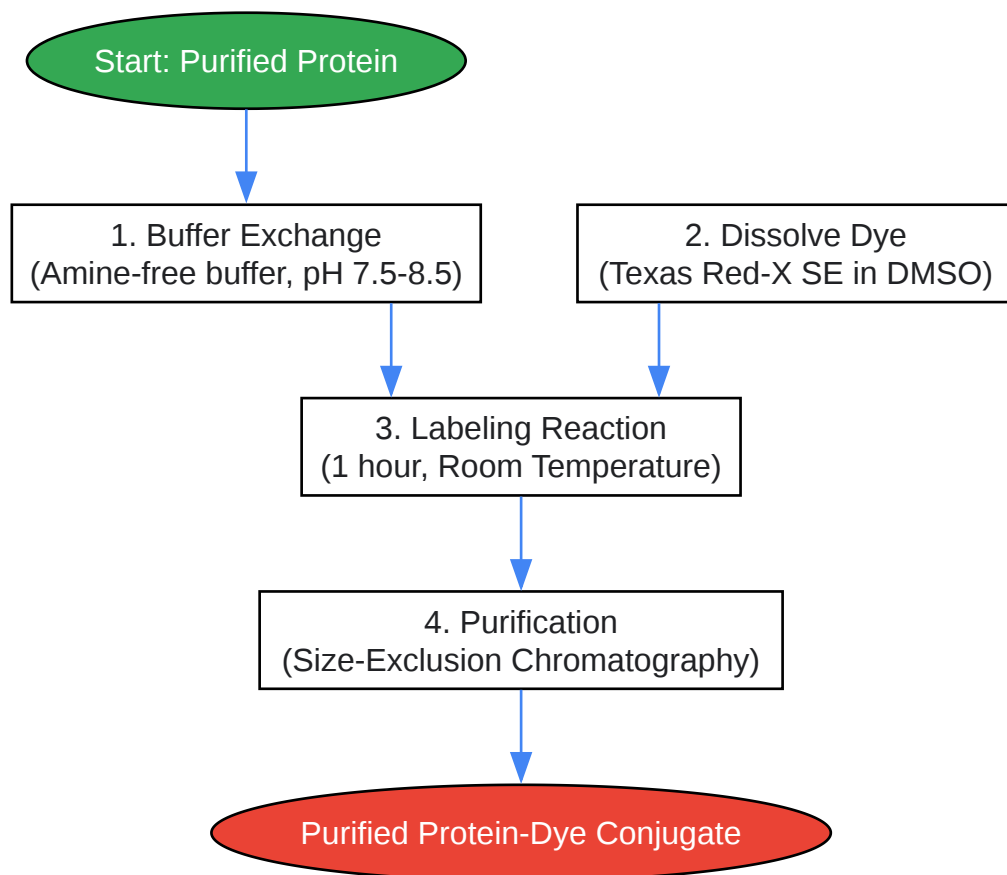
Visualizations

The following diagrams illustrate the chemical reaction, experimental workflow, and the functional benefits of the "X" spacer.



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Caption: Covalent labeling reaction.



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Caption: Protein labeling workflow.

Caption: Benefits of the "X" spacer.

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